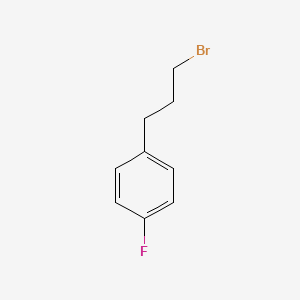

1-(3-Bromopropyl)-4-fluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromopropyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrF/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVWLBZEYMAAHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563432 | |

| Record name | 1-(3-Bromopropyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24484-55-7 | |

| Record name | 1-(3-Bromopropyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Application of 1-(3-Bromopropyl)-4-fluorobenzene in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(3-Bromopropyl)-4-fluorobenzene (CAS No. 24484-55-7) is a bifunctional organic molecule of considerable interest in medicinal and synthetic chemistry.[1][2] Its unique architecture, which combines a reactive alkyl bromide with a fluorinated aromatic ring, establishes it as a versatile building block for constructing complex pharmaceutical agents. The strategic incorporation of the 3-fluorophenylpropyl moiety can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes with mechanistic insights, and its pivotal role as a molecular linker in contemporary drug design, particularly in the development of Selective Estrogen Receptor Modulators (SERMs) and its prospective application in Positron Emission Tomography (PET) imaging agents. Detailed experimental protocols and safety considerations are also presented to facilitate its practical application in a research and development setting.

Part 1: Core Compound Identity and Physicochemical Profile

A foundational understanding of a compound's physical and chemical properties is paramount for its effective application in synthesis and drug design.

Identification

-

IUPAC Name: this compound

-

Molecular Weight: 217.08 g/mol [2]

-

Synonyms: Benzene, 1-(3-bromopropyl)-4-fluoro-

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These parameters are critical for predicting its behavior in various solvent systems and reaction conditions.

| Property | Value | Source |

| Purity | 96% | [1] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [2] |

| SMILES Code | FC1=CC=C(CCCBr)C=C1 | [2] |

Part 2: Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway

The synthesis can be logically broken down into three key stages:

-

Friedel-Crafts Acylation: Reaction of fluorobenzene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 4-(4-fluorophenyl)-4-oxobutanoic acid.

-

Clemmensen or Wolff-Kishner Reduction: Reduction of the ketone functionality to yield 4-(4-fluorophenyl)butanoic acid.

-

Reduction and Bromination: Conversion of the carboxylic acid to the corresponding alcohol, 3-(4-fluorophenyl)propan-1-ol, followed by bromination to yield the final product, this compound.

Mechanistic Insights

The initial Friedel-Crafts acylation is a classic electrophilic aromatic substitution. The Lewis acid, AlCl₃, activates the succinic anhydride, generating a highly electrophilic acylium ion. The electron-rich fluorobenzene ring then acts as a nucleophile, attacking the acylium ion. The fluorine atom is an ortho-, para-director, leading to the desired para-substituted product. Subsequent reduction and bromination steps follow standard, well-documented mechanisms.

Visualization of the Synthetic Workflow

Sources

1-(3-Bromopropyl)-4-fluorobenzene: A Technical Guide for Synthetic and Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 1-(3-Bromopropyl)-4-fluorobenzene (CAS No. 24484-55-7), a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug development. This document details its physicochemical properties, plausible synthesis routes, characteristic spectral data, and core chemical reactivity. Furthermore, it explores its strategic application as a versatile building block in the construction of complex bioactive molecules, drawing insights from analogous structures. Detailed experimental protocols for its utilization in common synthetic transformations are provided, alongside essential safety and handling information.

Introduction: A Bifunctional Building Block

This compound is a substituted aromatic hydrocarbon featuring two key functional moieties: a reactive primary alkyl bromide and a chemically robust fluorinated phenyl ring. This dual functionality makes it an exceptionally useful intermediate for introducing the 4-fluorophenylpropyl fragment into a wide array of molecular scaffolds.

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry. The fluorine atom can significantly modulate a molecule's pharmacokinetic and physicochemical properties, often leading to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets.[1][2] The 4-fluorophenyl motif, in particular, is a privileged structure found in numerous pharmaceuticals. The three-carbon (propyl) chain provides a flexible yet conformationally defined spacer, crucial for optimizing ligand-receptor interactions. This guide will elucidate the chemical principles and practical applications that make this compound a valuable tool for chemical innovation.

Physicochemical and Spectroscopic Profile

The intrinsic properties of a chemical reagent are fundamental to its application. This section details the known physical characteristics and predicted spectroscopic signatures of this compound.

Core Properties

A summary of the key physicochemical data for this compound is presented below.

| Property | Value | Source |

| CAS Number | 24484-55-7 | [3][4] |

| Molecular Formula | C₉H₁₀BrF | [3][4] |

| Molecular Weight | 217.08 g/mol | [4][5] |

| Boiling Point | 100 °C (at 1 Torr) | [5] |

| Appearance | Predicted: Colorless to pale yellow liquid | N/A |

| Purity | Typically >95% | [3][6] |

Spectroscopic Signature Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show four distinct groups of signals.

-

A triplet of triplets (or doublet of doublets) integrating to 2H in the aromatic region (~7.15-7.25 ppm), corresponding to the protons ortho to the propyl group.

-

A triplet of triplets (or doublet of doublets) integrating to 2H further downfield in the aromatic region (~6.95-7.05 ppm), corresponding to the protons ortho to the fluorine atom.

-

A triplet integrating to 2H around 3.40 ppm, representing the methylene group adjacent to the bromine atom (-CH₂Br).

-

A triplet integrating to 2H around 2.75 ppm for the benzylic methylene group (Ar-CH₂-).

-

A multiplet (quintet) integrating to 2H around 2.10 ppm for the central methylene group (-CH₂-CH₂-CH₂-).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will be characterized by the C-F coupling.

-

The carbon atom bonded to fluorine (C4) will appear as a doublet with a large coupling constant (¹JCF ≈ 245 Hz).

-

The carbons ortho to the fluorine (C3, C5) will show a smaller doublet splitting (²JCF ≈ 21 Hz).

-

The carbons meta to the fluorine (C2, C6) will also exhibit a small doublet splitting (³JCF ≈ 8 Hz).

-

The ipso-carbon (C1) will show the smallest C-F coupling.

-

The three aliphatic carbons will appear in the upfield region (~30-35 ppm).

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom. Key fragmentation patterns would include the loss of Br• (m/z 79/81) and the formation of a stable tropylium or benzyl cation (m/z 91, potentially with fluorine, m/z 109).

Synthesis and Manufacturing

A plausible and industrially scalable synthesis of this compound can be envisioned via a multi-step pathway starting from commercially available materials. A common approach involves the Friedel-Crafts acylation of fluorobenzene.

Proposed Synthesis Workflow

Detailed Synthesis Protocol (Illustrative)

Step 1: Friedel-Crafts Acylation

-

To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., dichloromethane), add propanoyl chloride dropwise.

-

Add fluorobenzene to the mixture while maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

-

Quench the reaction by carefully pouring it onto ice, followed by extraction with an organic solvent.

-

Wash the organic layer, dry it over anhydrous sulfate, and concentrate under reduced pressure to yield 1-(4-fluorophenyl)propan-1-one.

Step 2: Ketone Reduction (Clemmensen Reduction Example)

-

Activate zinc dust by stirring with a dilute HCl solution, then decant and wash with water.

-

Add the activated zinc, amalgamated with mercuric chloride, and concentrated HCl to a flask containing the ketone from Step 1.

-

Reflux the mixture for several hours until the ketone is consumed.

-

After cooling, extract the product with an appropriate solvent (e.g., toluene).

-

Purify the crude product to obtain 1-propyl-4-fluorobenzene.

Step 3: Radical Bromination

-

Dissolve 1-propyl-4-fluorobenzene in a non-polar solvent like carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux under illumination with a sunlamp to initiate the reaction.

-

Upon completion, cool the mixture, filter off the succinimide byproduct, and remove the solvent in vacuo.

-

Purify the resulting crude oil via vacuum distillation to yield the final product, this compound.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from its two distinct reactive sites, which can be addressed selectively.

Reactivity of the Bromopropyl Chain

The primary alkyl bromide is an excellent electrophile, making it highly susceptible to nucleophilic substitution (Sₙ2) reactions . This is the most common application of this reagent, serving as a linker to connect the 4-fluorophenylpropyl moiety to other molecules.

-

Causality: The carbon atom bonded to the bromine is electron-deficient and sterically accessible, allowing for efficient attack by a wide range of nucleophiles. The bromide ion is a good leaving group, facilitating the reaction.

Protocol: N-Alkylation of a Primary Amine (Generalized)

-

Dissolve the primary amine (1.0 eq) and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 2.5 eq) in a polar aprotic solvent such as acetonitrile or DMF.

-

Add this compound (1.1 eq) to the suspension.

-

Heat the reaction mixture (e.g., to 60 °C) and monitor its progress by TLC.

-

Upon completion, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired N-(3-(4-fluorophenyl)propyl)amine derivative.

Reactivity of the Fluorophenyl Ring

The fluorobenzene ring can undergo electrophilic aromatic substitution (EAS) . The fluorine atom and the propyl group dictate the regioselectivity of this reaction.

-

Causality: Fluorine is an ortho-, para-directing group due to its ability to donate lone-pair electron density via resonance, which stabilizes the cationic intermediate (arenium ion). However, it is deactivating overall due to its strong inductive electron-withdrawing effect. The alkyl (propyl) group is a weak activating group and is also ortho-, para-directing. The substitution will therefore occur at the positions ortho to the propyl group (and meta to the fluorine), as these are the most activated and sterically accessible sites.

Applications in Drug Discovery and Development

While specific applications of the para-isomer are not extensively documented in public literature, its utility can be confidently inferred from its structure and from studies on the analogous meta-isomer, 1-(3-bromopropyl)-3-fluorobenzene.[7] This compound is a strategic tool for structure-activity relationship (SAR) studies, allowing researchers to probe the effect of substituent placement on biological activity.

-

Linker in Bioactive Molecules: The primary application is to serve as a linker. It can be used to synthesize analogues of Selective Estrogen Receptor Modulators (SERMs), where the 4-fluorophenylpropyl group positions a key functional group (like a basic amine) at an optimal distance from a core scaffold for binding to the estrogen receptor.[7]

-

Enhancement of Pharmacokinetic Properties: The introduction of the 4-fluorophenyl group can block potential sites of metabolic oxidation (e.g., para-hydroxylation), thereby increasing the metabolic stability and half-life of a drug candidate.[1]

-

PET Imaging Agents: The propyl chain is suitable for the incorporation of the fluorine-18 ([¹⁸F]) radioisotope. A [¹⁸F]-labeled version could be synthesized and used as a precursor for novel Positron Emission Tomography (PET) imaging agents, enabling non-invasive visualization of drug distribution and target engagement in vivo.[2][7]

Safety and Handling

Based on GHS classifications for structurally related compounds like 1-(3-bromopropoxy)-4-fluorobenzene and 1-(3-bromopropyl)-4-chlorobenzene, this compound should be handled with care as a hazardous chemical.[8][9]

-

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

-

Conclusion

This compound is a highly versatile and valuable chemical intermediate. Its bifunctional nature allows for the strategic introduction of the 4-fluorophenylpropyl moiety, a fragment known to confer beneficial properties in drug candidates. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, is essential for harnessing its full potential in the design and development of novel pharmaceuticals and advanced materials.

References

- PubChem. 1-(3-Bromopropoxy)-4-fluorobenzene | C9H10BrFO | CID 260004. National Center for Biotechnology Information.

- The Royal Society of Chemistry. Supporting Information.

- Wikipedia. 1-Bromo-4-fluorobenzene.

- Chemsrc. CAS#:1057679-12-5 | 1-(3-Bromopropyl)-4-chloro-3-fluorobenzene.

- Google Patents. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.

- Böhm, H.J., et al. (2004). Fluorine in medicinal chemistry. Chembiochem, 5(5), 637-43.

- PubChem. 1-(3-Bromopropyl)-4-chlorobenzene | C9H10BrCl | CID 9881136. National Center for Biotechnology Information.

- MDPI. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-40.

Sources

- 1. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 24484-55-7|this compound|BLD Pharm [bldpharm.com]

- 5. This compound CAS#: 24484-55-7 [m.chemicalbook.com]

- 6. This compound - CAS:24484-55-7 - 凯美商城-化学品电商综合服务平台 [bjchemical.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1-(3-Bromopropoxy)-4-fluorobenzene | C9H10BrFO | CID 260004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-(3-Bromopropyl)-4-chlorobenzene | C9H10BrCl | CID 9881136 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(3-Bromopropyl)-4-fluorobenzene: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Bromopropyl)-4-fluorobenzene, a key building block in medicinal chemistry. With a molecular weight of 217.08 g/mol and the chemical formula C₉H₁₀BrF, this versatile linker molecule is instrumental in the synthesis of various pharmaceutical compounds, most notably Selective Estrogen Receptor Modulators (SERMs). This document details its chemical and physical properties, provides validated synthetic and purification protocols, and offers in-depth analysis of its characterization through modern spectroscopic techniques. Furthermore, it explores the strategic application of this compound in drug design, particularly in the development of SERM analogues and its potential as a precursor for Positron Emission Tomography (PET) imaging agents.

Introduction: The Strategic Importance of Fluorinated Linkers in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[1] this compound serves as a prime example of a fluorinated linker, providing a trifunctional scaffold: a reactive bromopropyl chain for nucleophilic substitution, a fluorinated phenyl ring for modulating pharmacokinetic properties, and a defined length for optimal positioning of pharmacophores. Its primary application lies in its ability to connect a core molecular structure to a basic side chain, a common motif in SERMs that is crucial for their interaction with the estrogen receptor.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| Molecular Weight | 217.08 g/mol | |

| Molecular Formula | C₉H₁₀BrF | |

| CAS Number | 24484-55-7 | |

| Boiling Point | 100 °C at 1 Torr | ChemicalBook |

| Density | 1.390±0.06 g/cm³ (Predicted) | ChemicalBook |

| Appearance | Colorless to light yellow liquid |

Synthesis and Purification

The synthesis of this compound can be achieved through several routes. A common and effective method involves the Friedel-Crafts acylation of fluorobenzene, followed by reduction and bromination.

Synthetic Pathway: A Step-by-Step Protocol

Protocol: Synthesis of this compound

Step 1: Friedel-Crafts Acylation

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C, add succinic anhydride (1.0 eq) portion-wise.

-

Add fluorobenzene (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(4-fluorophenyl)-4-oxobutanoic acid.

Step 2: Reduction of the Ketone

-

To a solution of the crude product from Step 1 in a suitable solvent (e.g., diethylene glycol), add hydrazine hydrate (4.0 eq) and potassium hydroxide (4.0 eq).

-

Heat the mixture to reflux (180-200 °C) for 4-6 hours, allowing water to distill off.

-

Cool the reaction mixture, acidify with dilute hydrochloric acid, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 4-(4-fluorophenyl)butanoic acid.

Step 3: Reduction of the Carboxylic Acid

-

To a solution of the crude carboxylic acid from Step 2 in anhydrous tetrahydrofuran (THF), add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate to obtain crude 4-(4-fluorophenyl)butan-1-ol.

Step 4: Bromination of the Alcohol

-

To a solution of the crude alcohol from Step 3 in dry DCM at 0 °C, add phosphorus tribromide (PBr₃) (0.5 eq) dropwise.

-

Stir the reaction at room temperature for 2-4 hours.

-

Pour the reaction mixture onto ice water and extract with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

The crude this compound is purified by vacuum distillation or silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product as a colorless to light yellow liquid.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ 7.15-7.10 (m, 2H, Ar-H): Aromatic protons ortho to the propyl group.

-

δ 6.99-6.94 (m, 2H, Ar-H): Aromatic protons meta to the propyl group.

-

δ 3.40 (t, J = 6.6 Hz, 2H, -CH₂-Br): Methylene protons adjacent to the bromine atom.

-

δ 2.75 (t, J = 7.5 Hz, 2H, Ar-CH₂-): Benzylic methylene protons.

-

δ 2.15-2.05 (m, 2H, -CH₂-CH₂-CH₂-): Methylene protons in the middle of the propyl chain.

¹³C NMR (100 MHz, CDCl₃):

-

δ 161.5 (d, J = 243 Hz, C-F): Carbon atom directly attached to fluorine.

-

δ 137.5 (d, J = 3 Hz, C-C): Quaternary aromatic carbon.

-

δ 130.0 (d, J = 8 Hz, Ar-CH): Aromatic carbons ortho to the propyl group.

-

δ 115.2 (d, J = 21 Hz, Ar-CH): Aromatic carbons meta to the propyl group.

-

δ 34.5 (-CH₂-Br): Methylene carbon attached to bromine.

-

δ 33.0 (Ar-CH₂-): Benzylic methylene carbon.

-

δ 31.0 (-CH₂-CH₂-CH₂-): Central methylene carbon of the propyl chain.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum:

-

m/z 218/216 (M⁺): Molecular ion peaks, showing the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br).

-

m/z 137: Fragment corresponding to the loss of the bromopropyl chain.

-

m/z 109: Fragment corresponding to the fluorotropylium ion.

-

m/z 96: Fragment corresponding to the fluorophenyl cation.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable tool in the synthesis of pharmacologically active molecules.

Linker for Selective Estrogen Receptor Modulators (SERMs)

SERMs are a class of compounds that exhibit tissue-selective estrogenic or antiestrogenic effects. They are crucial in the treatment of hormone-receptor-positive breast cancer and osteoporosis.[2] The 3-(4-fluorophenyl)propyl moiety derived from this compound serves as a key linker to connect the core scaffold of a SERM to a basic side chain, which is essential for binding to and modulating the estrogen receptor.[2] The fluorine atom enhances metabolic stability by blocking potential sites of oxidation and can improve binding affinity through favorable electrostatic interactions.[2]

Protocol: O-Alkylation for SERM Analogue Synthesis

-

Dissolve the phenolic SERM precursor (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add this compound (1.2 eq) to the mixture.

-

Stir the reaction at 60-80 °C for 8-12 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired SERM analogue.

Precursor for PET Imaging Agents

The presence of a fluorine atom allows for the potential development of ¹⁸F-labeled analogues of this compound. These radiolabeled compounds can serve as precursors for synthesizing Positron Emission Tomography (PET) ligands.[2] For instance, a [¹⁸F]-labeled version could be used to synthesize radiolabeled SERMs to visualize estrogen receptor distribution and occupancy in tumors, aiding in cancer diagnosis and monitoring treatment efficacy.[2]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed and causes skin and eye irritation.[3]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a unique combination of reactivity and modulatory properties. Its application as a linker in the synthesis of SERMs highlights its value in developing targeted therapies. The detailed synthetic protocols, purification methods, and comprehensive analytical data provided in this guide serve as a valuable resource for researchers and scientists in the field of drug discovery and development. The potential for its use in developing PET imaging agents further underscores its significance in advancing both therapeutic and diagnostic modalities.

References

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- BenchChem. (2025). The Strategic Application of 1-(3-Bromopropyl)-3-fluorobenzene as a Linker in Modern Drug Design.

- Lee, K. C., Moon, B. S., Lee, J. H., et al. (2003). Synthesis and binding affinities of fluoroalkylated raloxifenes. Bioorganic & Medicinal Chemistry Letters, 13(16), 2731-2734.

- PubChem. (n.d.). 1-(3-Bromopropoxy)-4-fluorobenzene. National Center for Biotechnology Information.

- Alfa Aesar. (n.d.). This compound.

- Perrone, S., Vitale, P., Panella, L., Tolomeo, M., & Scilimati, A. (2017). Current and emerging applications of fluorine in medicinal chemistry. Future Science, 9, 129-145.

- Dadiboyena, S. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry, 52, 1-13.

- Purdue University. (2014).

- O'Regan, R. M., & Jordan, V. C. (2001). Tamoxifen to raloxifene and beyond. Seminars in Oncology, 28(3), 260-273.

Sources

An In-depth Technical Guide to the Structure Elucidation of 1-(3-Bromopropyl)-4-fluorobenzene

This guide provides a comprehensive technical overview of the analytical methodologies employed in the structural elucidation of 1-(3-bromopropyl)-4-fluorobenzene. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a deep understanding of the principles and practical application of modern spectroscopic techniques for molecular characterization.

Introduction: The Imperative of Unambiguous Structure Verification

In the realm of chemical and pharmaceutical sciences, the precise structural determination of a molecule is a cornerstone of research and development. The compound this compound (C₉H₁₀BrF) presents a unique set of analytical challenges and learning opportunities due to the presence of multiple functionalities: a substituted aromatic ring, a flexible alkyl chain, and two distinct halogen atoms.[1][2] This guide will walk through a multi-technique approach, demonstrating how a confluence of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) leads to an irrefutable structural assignment. The causality behind each experimental choice and the interpretation of the resulting data will be explored in detail, providing a self-validating system for its characterization.

Foundational Analysis: Molecular Formula and Physical Properties

Before delving into spectroscopic analysis, a foundational understanding of the compound's basic properties is essential.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrF | [1][2] |

| Molecular Weight | 217.08 g/mol | [2][3] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| CAS Number | 24484-55-7 | [2][3] |

This initial data sets the stage for the spectroscopic analyses to follow, providing the molecular formula as a crucial constraint for interpreting the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (electronic environment), their integration (ratio of protons), and their coupling (neighboring protons).

Predicted ¹H NMR Spectrum of this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.1-7.3 | Doublet of doublets (dd) | 2H | Ar-H (ortho to F) | Aromatic protons deshielded by the ring current. The para-fluoro substituent will cause a characteristic splitting pattern.[4] |

| ~6.9-7.1 | Doublet of doublets (dd) | 2H | Ar-H (meta to F) | Aromatic protons coupled to the adjacent aromatic protons and the fluorine atom. |

| ~3.4-3.6 | Triplet (t) | 2H | -CH₂-Br | The methylene group attached to the electronegative bromine atom is significantly deshielded. It appears as a triplet due to coupling with the adjacent methylene group. |

| ~2.7-2.9 | Triplet (t) | 2H | Ar-CH₂- | The benzylic methylene group is deshielded by the aromatic ring. It appears as a triplet due to coupling with the adjacent methylene group. |

| ~2.0-2.2 | Quintet (p) | 2H | -CH₂-CH₂-CH₂- | This central methylene group is coupled to the two adjacent methylene groups, resulting in a quintet. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the presence of fluorine, C-F coupling can be observed, providing additional structural information.[5]

Predicted ¹³C NMR Spectrum of this compound:

| Chemical Shift (δ, ppm) | Assignment | Rationale | | --- | --- | --- | --- | | ~162 (d, ¹JCF ≈ 245 Hz) | Ar-C (para to propyl) | The carbon directly attached to the highly electronegative fluorine atom is significantly deshielded and exhibits a large one-bond coupling constant.[5][6] | | ~130 (d, ³JCF ≈ 8 Hz) | Ar-C (ortho to propyl) | These aromatic carbons show a smaller three-bond coupling to the fluorine atom. | | ~128 | Ar-C (ipso) | The carbon attached to the propyl group. | | ~115 (d, ²JCF ≈ 21 Hz) | Ar-C (meta to propyl) | These aromatic carbons exhibit a two-bond coupling to the fluorine atom. | | ~35 | Ar-CH₂- | The benzylic carbon. | | ~33 | -CH₂-Br | The carbon attached to the bromine atom is deshielded. The "heavy atom effect" of bromine can sometimes lead to a slightly upfield shift compared to what electronegativity alone would predict.[7] | | ~31 | -CH₂-CH₂-CH₂- | The central methylene carbon of the propyl chain. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Utilize the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Visualization of the Structure Elucidation Workflow

Caption: Workflow for the structure elucidation of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Predicted Key IR Absorptions for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2960-2850 | C-H stretch | Aliphatic C-H |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~1230 | C-F stretch | Aryl-F |

| 650-550 | C-Br stretch | Alkyl-Br |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr). If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[8]

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation patterns.

Predicted Mass Spectrum of this compound:

-

Molecular Ion (M⁺): A pair of peaks will be observed for the molecular ion due to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.[9] The expected m/z values will be approximately 216 (for C₉H₁₀⁷⁹BrF) and 218 (for C₉H₁₀⁸¹BrF).

-

Key Fragmentation Pathways:

-

Loss of Br•: A significant peak at m/z 137, corresponding to the [C₉H₁₀F]⁺ fragment.

-

Benzylic cleavage: A prominent peak at m/z 109, corresponding to the fluorobenzyl cation [C₇H₆F]⁺.

-

Loss of the propyl chain: A peak at m/z 95, corresponding to the fluorophenyl cation [C₆H₄F]⁺.

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer technique like Chemical Ionization (CI) to emphasize the molecular ion.[10]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and interpret the major fragmentation peaks.

Visualization of Key Structural Features and Spectroscopic Correlations

Caption: Key spectroscopic correlations for this compound.

Conclusion: A Cohesive Structural Narrative

The structure of this compound is unequivocally confirmed by the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, including the connectivity of the propyl chain and its attachment to the fluorinated aromatic ring. The characteristic C-F couplings in the ¹³C NMR spectrum further solidify the substitution pattern on the benzene ring. IR spectroscopy confirms the presence of the key functional groups: the aromatic ring, the alkyl chain, and the carbon-halogen bonds. Finally, mass spectrometry provides the definitive molecular weight and a fragmentation pattern that is entirely consistent with the proposed structure, most notably the isotopic signature of the bromine atom. This multi-faceted analytical approach exemplifies a robust and self-validating methodology for the structural elucidation of novel organic compounds.

References

- PubChem. (n.d.). 1-(3-Bromopropoxy)-4-fluorobenzene. National Center for Biotechnology Information.

- Wikipedia. (2023, April 29). 1-Bromo-4-fluorobenzene.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog.

- Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- PubChem. (n.d.). 1-Bromo-4-fluorobenzene. National Center for Biotechnology Information.

- NIST. (n.d.). p-Bromofluorobenzene. NIST Chemistry WebBook.

- NIST. (n.d.). Benzene, (3-bromopropyl)-. NIST Chemistry WebBook.

- Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.

- The Royal Society of Chemistry. (2018). Supporting Information.

- Molecules. (2021, December 21). Perfluorination of Aromatic Compounds Reinforce Their van der Waals Interactions with Rare Gases: The Rotational Spectrum of. MDPI.

- Google Patents. (n.d.). JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.

- Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy.

- Quora. (2023, July 11). What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)?.

- NIST. (n.d.). Benzene, (3-bromopropyl)-. NIST Chemistry WebBook.

- University of Calgary. (n.d.). Spectroscopy Infrared Spectra.

- PubMed. (2004). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry.

- Chemistry LibreTexts. (2020, June 29). IR Spectra of Selected Compounds.

- PubChem. (n.d.). 1-(3-Bromopropyl)-4-chlorobenzene. National Center for Biotechnology Information.

- ResearchGate. (n.d.). Fluorinated Aromatic Compounds.

- YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry.

- National Institutes of Health. (n.d.). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. PMC.

- YouTube. (2024, February 16). Lec3 - Spectroscopy of Aromatic Compounds.

- PubChem. (n.d.). 1-Bromo-3-fluorobenzene. National Center for Biotechnology Information.

Sources

- 1. 1-(3-Bromopropoxy)-4-fluorobenzene | C9H10BrFO | CID 260004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 24484-55-7|this compound|BLD Pharm [bldpharm.com]

- 4. 4-Bromofluorobenzene(460-00-4) 1H NMR [m.chemicalbook.com]

- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 6. rsc.org [rsc.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(3-Bromopropyl)-4-fluorobenzene

Abstract

1-(3-Bromopropyl)-4-fluorobenzene is a key building block in organic synthesis, particularly valued in the development of novel pharmaceutical agents and agrochemicals. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity, while the bromopropyl chain provides a versatile reactive handle for subsequent chemical modifications. This guide provides a comprehensive overview of the most robust and scientifically sound pathway for its synthesis, focusing on a multi-step approach commencing with a Friedel-Crafts acylation. We will delve into the mechanistic underpinnings of each reaction, provide detailed, field-tested protocols, and discuss alternative strategies, offering researchers a complete technical resource for the reliable production of this important intermediate.

Strategic Overview: A Retrosynthetic Approach

To devise a logical synthesis, we first consider a retrosynthetic analysis of the target molecule. The primary disconnection strategy targets the C-C bond between the aromatic ring and the propyl chain, as direct alkylation of fluorobenzene is prone to low yields and polysubstitution. A more controlled approach is to build the carbon chain first and then introduce the terminal bromide. This leads us to a precursor alcohol, 4-(4-fluorophenyl)butan-1-ol. This alcohol can be traced back to a butanoic acid derivative, which in turn is accessible through the reliable Friedel-Crafts acylation of fluorobenzene with succinic anhydride. This multi-step pathway offers superior control over regioselectivity and functional group transformations.

Caption: Retrosynthetic analysis of this compound.

Primary Synthesis Pathway: From Fluorobenzene to Final Product

This section details the most reliable four-step synthesis, offering high yields and excellent purity. The workflow is designed to be logical and scalable for research and development purposes.

Caption: Overall workflow for the multi-step synthesis pathway.

Step 2.1: Friedel-Crafts Acylation of Fluorobenzene

Causality and Expertise: The synthesis commences with a Friedel-Crafts acylation, a robust method for forming a carbon-carbon bond on an aromatic ring.[1] We use succinic anhydride as the acylating agent and fluorobenzene as the aromatic substrate. Fluorine is an ortho-, para-directing deactivator; however, the steric bulk of the incoming acyl group strongly favors substitution at the para position, leading to the desired 4-substituted product with high regioselectivity.[2] Anhydrous aluminum chloride (AlCl₃) is the catalyst of choice, a powerful Lewis acid that coordinates with the anhydride to generate the highly electrophilic acylium ion necessary for the reaction.[3] A stoichiometric amount of AlCl₃ is required because it complexes with both the carbonyl oxygen of the anhydride and the resulting ketone product.[1]

Experimental Protocol:

-

Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a gas outlet (to a scrubber), and a powder addition funnel. Ensure the system is under an inert atmosphere (e.g., Nitrogen).

-

Charging Reagents: To the flask, add anhydrous 1,2-dichloroethane (DCE) or another suitable solvent, followed by succinic anhydride (1.0 eq).

-

Catalyst Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add powdered anhydrous aluminum chloride (2.2 - 2.5 eq) in portions, maintaining the internal temperature below 10 °C.

-

Substrate Addition: Once the catalyst has been added, slowly add fluorobenzene (1.1 eq) dropwise via a syringe or dropping funnel.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by concentrated hydrochloric acid to dissolve the aluminum salts.

-

Isolation: The product, 4-(4-fluorophenyl)-4-oxobutanoic acid, will often precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. If it remains in solution, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[2]

Step 2.2: Clemmensen Reduction of the Aryl Ketone

Causality and Expertise: To proceed to the next step, the aryl ketone must be reduced to a methylene group (-CH₂-). The Clemmensen reduction is ideal for this transformation as it is performed under acidic conditions, which are compatible with the carboxylic acid moiety.[1] This method uses amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid. The precise mechanism is complex but is thought to involve electron transfer from the zinc surface to the protonated carbonyl group.

Experimental Protocol:

-

Preparation of Amalgamated Zinc: In a flask, stir zinc dust (4-5 eq) with a 5% aqueous mercury(II) chloride solution for 5-10 minutes. Decant the aqueous solution and wash the resulting amalgamated zinc with water.

-

Setup: In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.

-

Reaction: Add the 4-(4-fluorophenyl)-4-oxobutanoic acid (1.0 eq) from the previous step to the flask. Heat the mixture to a vigorous reflux with strong stirring for 4-6 hours. Additional portions of concentrated HCl may be required during the reflux to maintain acidic conditions.

-

Workup and Isolation: After cooling, the organic layer is separated. The aqueous layer is extracted with toluene or ethyl acetate. The combined organic layers are washed with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent to yield 4-(4-fluorophenyl)butanoic acid.

Step 2.3: Reduction of the Carboxylic Acid

Causality and Expertise: The carboxylic acid functional group is now selectively reduced to a primary alcohol. This requires a powerful reducing agent, as milder reagents like sodium borohydride will not reduce carboxylic acids. Lithium aluminum hydride (LiAlH₄) is a highly effective, albeit pyrophoric, choice for this transformation.[4][5] An alternative, safer option is borane tetrahydrofuran complex (BH₃·THF).

Experimental Protocol (using LiAlH₄):

-

Setup: A rigorously dried, three-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Reagent Preparation: Suspend LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or THF.

-

Substrate Addition: Dissolve the 4-(4-fluorophenyl)butanoic acid (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, the reaction is typically stirred at room temperature or gently refluxed for 2-4 hours until TLC indicates the consumption of the starting material.

-

Workup (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially add dropwise: 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. This procedure generates a granular precipitate of aluminum salts that is easily filtered.

-

Isolation: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with ether or THF. The combined filtrate is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to afford 4-(4-fluorophenyl)butan-1-ol.

Step 2.4: Bromination of the Primary Alcohol

Causality and Expertise: The final step is the conversion of the primary alcohol to the corresponding alkyl bromide. This is a standard nucleophilic substitution (Sₙ2) reaction. Several reagents can accomplish this, including phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in what is known as the Appel reaction. PBr₃ is often chosen for its efficiency with primary alcohols.

Experimental Protocol (using PBr₃):

-

Setup: Place the 4-(4-fluorophenyl)butan-1-ol (1.0 eq) in a dry flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere. The flask should be cooled in an ice bath.

-

Reagent Addition: Add PBr₃ (0.4-0.5 eq) dropwise to the stirred alcohol, maintaining the temperature below 10 °C. PBr₃ is typically added dissolved in a dry, inert solvent like diethyl ether.

-

Reaction: After addition, allow the mixture to warm to room temperature and stir for several hours or overnight. The reaction can be gently heated if necessary.

-

Workup: Pour the reaction mixture slowly onto crushed ice. Separate the organic layer and wash it sequentially with cold water, saturated aqueous NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.[6]

Alternative Pathway: Grignard-Based Synthesis

An alternative, though often more complex, route involves a Grignard reaction. This approach is powerful for C-C bond formation but requires stringent anhydrous conditions and may involve more steps depending on the chosen electrophile.[7][8]

Caption: Conceptual workflow for a Grignard-based synthesis.

Conceptual Steps:

-

Grignard Reagent Formation: 1-Bromo-4-fluorobenzene is reacted with magnesium turnings in anhydrous THF or diethyl ether to form 4-fluorophenylmagnesium bromide.[9] A crystal of iodine is often used to activate the magnesium surface.[10]

-

Coupling Reaction: The Grignard reagent is then reacted with a suitable three-carbon electrophile. A conceptually elegant choice is oxetane, which undergoes nucleophilic ring-opening to directly form the alkoxide of 3-(4-fluorophenyl)propan-1-ol.

-

Workup and Bromination: An acidic workup protonates the alkoxide to yield the alcohol, which is then brominated using the methods described in Step 2.4 to give the final product.

While potentially shorter, this route's success hinges on the efficient ring-opening of the electrophile and the rigorous exclusion of moisture, which can be more challenging to scale than the Friedel-Crafts pathway.

Quantitative Data and Characterization

The following table summarizes key physical and analytical data for the target compound and its primary precursor.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Expected ¹H NMR Signals (CDCl₃, δ ppm) |

| 4-(4-Fluorophenyl)butan-1-ol | C₁₀H₁₃FO | 168.21 | 4172-48-5 | ~7.20 (m, 2H), ~6.95 (m, 2H), ~3.65 (t, 2H), ~2.65 (t, 2H), ~1.80-1.60 (m, 4H) |

| This compound | C₉H₁₀BrF | 217.08 | 24484-55-7 | ~7.15 (m, 2H), ~6.98 (m, 2H), ~3.40 (t, 2H), ~2.75 (t, 2H), ~2.20 (quint, 2H) |

Safety and Handling

-

Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Lithium Aluminum Hydride (LiAlH₄): Pyrophoric and reacts violently with water and protic solvents. Must be handled under a strict inert atmosphere. The workup procedure must be performed with extreme caution, especially during the initial addition of water.

-

Phosphorus Tribromide (PBr₃): Corrosive and toxic. Reacts with water to produce HBr gas. Handle only in a well-ventilated fume hood.

-

Grignard Reagents: Highly reactive and moisture-sensitive. Anhydrous solvents are critical. The reaction can be exothermic and should be controlled with appropriate cooling.

Conclusion

The synthesis of this compound is most reliably achieved via a four-step sequence involving Friedel-Crafts acylation, Clemmensen reduction, carboxylic acid reduction, and final bromination of the resulting primary alcohol. This pathway offers excellent control over regiochemistry and provides a scalable and robust method for obtaining the target compound in high purity. While alternative methods like the Grignard reaction exist, the Friedel-Crafts route remains the preferred choice in many research and development settings due to its reliability and well-established protocols.

References

- University of Missouri-St. Louis. Grignard Reaction. [Link]

- Wikipedia. 1-Bromo-4-fluorobenzene. [Link]

- ResearchGate. A Simple Procedure for the Isolation of γ-Oxobenzenebutanoic Acid Derivatives: Application to the Synthesis of Fenbufen. [Link]

- Google Patents.

- Organic Syntheses. PREPARATION OF ALLYLMAGNESIUM BROMIDE AND 6-CHLORO-1-HEXENE. [Link]

- Web Pages - University of Northern Iowa. 6. Grignard Reaction. [Link]

- Organic Chemistry Portal.

- Common Organic Chemistry.

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 4,4-bis(4-fluorophenyl)butan-1-ol synthesis - chemicalbook [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. d.web.umkc.edu [d.web.umkc.edu]

- 9. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

1-(3-Bromopropyl)-4-fluorobenzene IUPAC name

An In-Depth Technical Guide to 1-(3-Bromopropyl)-4-fluorobenzene: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry. We will delve into its fundamental properties, provide a detailed, field-proven synthetic protocol with mechanistic insights, and explore its strategic application in the design and development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their work.

Core Identity: Nomenclature and Physicochemical Properties

This compound is an aromatic organic compound distinguished by a fluorinated phenyl ring attached to a brominated propyl chain. Its formal IUPAC name is This compound [1]. This structure provides two reactive handles: the aryl fluoride, which can modulate electronic properties and metabolic stability, and the terminal alkyl bromide, a versatile electrophile for nucleophilic substitution reactions.

These features make it a valuable linker molecule in drug design, allowing for the covalent attachment of pharmacophoric groups to a core scaffold.[2] Its key identifiers and properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 24484-55-7 | [1][3][4] |

| Molecular Formula | C₉H₁₀BrF | [1][4] |

| Molecular Weight | 217.08 g/mol | [3][4] |

| Boiling Point | 100 °C at 1 Torr | [3] |

| Appearance | Not specified, likely a liquid | |

| SMILES | FC1=CC=C(CCCBr)C=C1 | [4] |

Synthesis and Mechanistic Considerations: A Validated Approach

The synthesis of this compound can be achieved through several routes. A robust and highly efficient strategy involves the bromination of a precursor alcohol, 3-(4-fluorophenyl)propan-1-ol. This method is favored due to the high selectivity and yield typically observed when converting primary alcohols to alkyl bromides.

Retrosynthetic Analysis and Strategy

The most direct pathway involves a nucleophilic substitution on the primary alcohol 3-(4-fluorophenyl)propan-1-ol. This precursor can be synthesized from readily available commercial starting materials, fluorobenzene and succinic anhydride, via a two-step sequence involving Friedel-Crafts acylation followed by a full reduction of both the ketone and carboxylic acid functionalities. However, a more controlled laboratory approach involves a three-step sequence as outlined below.

Caption: Retrosynthetic analysis for this compound.

Synthesis of Precursor: 3-(4-fluorophenyl)propan-1-ol

The synthesis of the requisite alcohol precursor can be reliably achieved in two stages starting from fluorobenzene.

Workflow 1: Synthesis of 3-(4-fluorophenyl)propan-1-ol

Caption: Two-stage synthesis of the alcohol precursor.

Step 1: Friedel-Crafts Acylation of Fluorobenzene The synthesis commences with the Friedel-Crafts acylation of fluorobenzene.[5] Using propanoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃), the acyl group is directed predominantly to the para position due to the ortho, para-directing nature of the fluorine substituent and the steric hindrance at the ortho position.[6] This reaction yields 1-(4-fluorophenyl)propan-1-one.

Step 2: Reduction to the Alkane The resulting ketone is then reduced to the corresponding alkane, 1-fluoro-4-propylbenzene. The Wolff-Kishner reduction, which uses hydrazine (N₂H₄) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent, is ideal for this transformation.[7][8] It effectively removes the carbonyl group under basic conditions, which is advantageous for substrates that may be sensitive to strong acids used in alternatives like the Clemmensen reduction.[9] This reduction converts the electron-withdrawing acyl group into an electron-donating alkyl group, a significant change in the electronic character of the substituent.[10]

The resulting 1-fluoro-4-propylbenzene can then be selectively brominated at the terminal position under radical conditions (e.g., NBS, light) to yield the target molecule. However, a more controlled route is the conversion of an alcohol. For the purpose of this guide, we will assume the precursor 3-(4-fluorophenyl)propan-1-ol is available and focus on its conversion.

Protocol: Conversion of 3-(4-fluorophenyl)propan-1-ol to this compound

This protocol describes the conversion of a primary alcohol to an alkyl bromide using phosphorus tribromide (PBr₃), a classic and reliable method.[11][12]

Materials:

-

3-(4-fluorophenyl)propan-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, reflux condenser

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-(4-fluorophenyl)propan-1-ol (1 equivalent) in anhydrous diethyl ether or DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Slowly add phosphorus tribromide (PBr₃, ~0.4 equivalents) dropwise to the stirred solution via the dropping funnel. An excess is avoided to simplify purification. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC/GC-MS analysis indicates complete consumption of the starting alcohol.

-

Workup - Quenching: Carefully pour the reaction mixture over crushed ice to quench the excess PBr₃.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary. Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (caution: gas evolution), and finally with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Mechanistic Insight: The reaction proceeds via an Sₙ2 mechanism.[12][13] The oxygen of the alcohol first acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion. The resulting intermediate is a good leaving group. The previously displaced bromide ion then acts as a nucleophile, attacking the electrophilic carbon attached to the oxygen and displacing the leaving group, resulting in the formation of the alkyl bromide with inversion of stereochemistry (though the starting material here is achiral).[13]

Applications in Drug Discovery and Development

This compound is not merely a chemical intermediate; it is a strategic tool in drug design, primarily serving as a versatile linker.[2]

Role as a Linker in Selective Estrogen Receptor Modulators (SERMs)

The 3-fluorophenylpropyl moiety derived from this compound is a critical structural component in various SERMs, which are vital in treating hormone-receptor-positive breast cancer.[2] The linker serves several key functions:

-

Spatial Orientation: It positions a basic side chain (often an amine), which is essential for binding to the estrogen receptor (ER), at an optimal distance and orientation from the drug's core scaffold.

-

Flexibility: The propyl chain provides conformational flexibility, allowing the ligand to adopt an optimal binding pose within the receptor's ligand-binding pocket.

Caption: Conceptual role as a linker in drug design.

The Influence of Fluorine

The presence of the fluorine atom on the phenyl ring is a deliberate design choice that can profoundly impact the drug's properties.[14]

-

Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation (cytochrome P450-mediated hydroxylation), thereby increasing the drug's half-life and bioavailability.[2]

-

Binding Affinity: The highly electronegative fluorine atom can alter the electronic distribution of the ring and participate in favorable electrostatic or hydrogen bonding interactions with the target protein, potentially enhancing binding affinity and selectivity.[14]

-

Pharmacokinetics: Fluorine can modulate lipophilicity, which in turn affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[14]

Potential in Positron Emission Tomography (PET) Imaging

The structure of this compound makes it an attractive precursor for developing PET imaging agents. The stable fluorine atom (¹⁹F) could be replaced with the positron-emitting isotope fluorine-18 ([¹⁸F]). A radiolabeled version could be used to synthesize PET ligands for visualizing the distribution and occupancy of specific targets, such as estrogen receptors in tumors, in real-time within the human body.[2]

Safety and Handling

While a comprehensive toxicological profile is not widely published, related compounds suggest that this compound should be handled with care. It is expected to be an irritant to the skin, eyes, and respiratory system. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential. Store in a cool, dry place, sealed from moisture.[4]

Conclusion

This compound is a high-value chemical intermediate with significant applications in the field of drug discovery. Its bifunctional nature, combining a metabolically robust fluorophenyl group with a reactive propyl bromide chain, makes it an ideal linker for constructing complex therapeutic molecules. The synthetic pathways are well-established, relying on fundamental and reliable organic reactions. As medicinal chemists continue to seek precise control over molecular properties, the strategic use of building blocks like this compound will remain a cornerstone of rational drug design.

References

- JoVE. Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction.

- Organic Chemistry Portal. Wolff-Kishner Reduction.

- Alfa Chemistry. CAS 24484-55-7 this compound.

- Organic Chemistry Portal.

- Master Organic Chemistry. Conversion of alcohols to alkyl bromides using PBr3.

- YouTube. Alcohols to Alkyl Bromides, Part 1.

- Chemistry Steps. Alcohols to Alkyl Halides.

- Organic Chemistry Data. Alcohol to Bromide - Common Conditions.

- Chemistry Stack Exchange. Reduction of a ketone to an alkane.

- BenchChem.

- YouTube. Clemmensen and Wolff Kishner Reduction of Ketones and Aldehydes.

- Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.

- ChemicalBook. This compound CAS 24484-55-7.

- Smolecule. Buy 1-(3-Bromopropyl)-4-fluoro-3-iodobenzene.

- BenchChem. The Strategic Application of 1-(3-Bromopropyl)-3-fluorobenzene as a Linker in Modern Drug Design.

- Wikipedia. Friedel–Crafts reaction.

- BLDpharm. This compound.

- National Center for Biotechnology Information. Fluorine in drug discovery: Role, design and case studies.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound CAS#: 24484-55-7 [m.chemicalbook.com]

- 4. 24484-55-7|this compound|BLD Pharm [bldpharm.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Video: Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction [jove.com]

- 8. Wolff-Kishner Reduction [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 13. Alcohols to Alkyl Halides - Chemistry Steps [chemistrysteps.com]

- 14. pharmacyjournal.org [pharmacyjournal.org]

physical properties of 1-(3-Bromopropyl)-4-fluorobenzene

An In-Depth Technical Guide to the Physical Properties of 1-(3-Bromopropyl)-4-fluorobenzene

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No: 24484-55-7), a key intermediate in synthetic organic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document consolidates essential data on its chemical identity, physical characteristics, and safe handling protocols. By synthesizing data from established chemical suppliers and databases, this guide serves as a reliable reference for laboratory applications, ensuring both scientific integrity and operational safety.

Chemical Identity and Molecular Structure

This compound is a halogenated aromatic compound. Its structure, featuring a fluorinated benzene ring connected to a brominated propyl chain, makes it a versatile bifunctional reagent. The presence of two different halogen atoms at distinct positions allows for selective chemical transformations, making it a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and agrochemicals.

-

SMILES: FC1=CC=C(CCCBr)C=C1[3]

The structural arrangement of the molecule is depicted below.

Caption: 2D structure of this compound.

Physical and Chemical Properties

The physical properties of a compound are critical for its application in synthesis, dictating reaction conditions, purification methods, and storage requirements. The data below has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 24484-55-7 | [1][2][3] |

| Molecular Weight | 217.08 g/mol | [2][3] |

| Boiling Point | 100 °C (at 1 Torr) | [2] |

| Density | 1.390 ± 0.06 g/cm³ (Predicted) | [2] |

| Purity | Typically ≥95-96% | [1][4] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [2][3] |

Safe Handling and Storage Protocol

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the reagent. While a specific Safety Data Sheet (SDS) for this compound was not available, safety protocols can be established based on structurally similar compounds, such as other brominated and fluorinated aromatics. For instance, the related compound 1-(3-Bromopropyl)-4-chlorobenzene is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[5].

Hazard Identification and Personal Protective Equipment (PPE)

-

Potential Hazards:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory tract irritation.

-

-

Recommended PPE:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A standard laboratory coat.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.

-

Storage and Disposal Workflow

The long-term stability and reactivity of the compound are preserved by adhering to specific storage conditions. The recommended workflow from receipt to disposal is outlined below.

Caption: Recommended workflow for handling and storage.

Causality in Protocol:

-

Sealed and Dry Storage (2-8°C): The propyl bromide moiety can be susceptible to hydrolysis or nucleophilic substitution, especially in the presence of moisture. Refrigeration slows down potential degradation pathways, while a dry, sealed environment prevents contamination[2][3].

-

Equilibration to Room Temperature: Allowing the container to warm to room temperature before opening is a critical step to prevent atmospheric moisture from condensing inside the cold container, which could compromise the compound's purity.

-

Fume Hood Usage: As with many halogenated organic compounds, the vapors may be irritating or harmful if inhaled. Working in a fume hood provides necessary ventilation and operator protection[6][7].

Conclusion

This compound is a foundational reagent for synthetic chemists, offering dual reactivity that can be precisely controlled. Its physical properties, particularly its boiling point under vacuum and its storage requirements, are key parameters for its successful use in research and development. The safety protocols, derived from data on analogous structures, provide a robust framework for its safe handling. This guide serves as a centralized resource to support the effective and safe application of this versatile chemical intermediate.

References

- Chem-Space. This compound CAS:24484-55-7. [Link]

- PubChem. 1-(3-Bromopropoxy)-4-fluorobenzene | C9H10BrFO | CID 260004. [Link]

- PubChem. 1-(3-Bromopropyl)-4-chlorobenzene | C9H10BrCl | CID 9881136. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound CAS#: 24484-55-7 [m.chemicalbook.com]

- 3. 24484-55-7|this compound|BLD Pharm [bldpharm.com]

- 4. This compound - CAS:24484-55-7 - 凯美商城-化学品电商综合服务平台 [bjchemical.com]

- 5. 1-(3-Bromopropyl)-4-chlorobenzene | C9H10BrCl | CID 9881136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 1-(3-Bromopropyl)-4-fluorobenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 1-(3-bromopropyl)-4-fluorobenzene. This substrate is of significant interest in synthetic chemistry due to its bifunctional nature, possessing a fluorinated aromatic ring and a reactive alkyl bromide chain. This document elucidates the complex interplay of substituent effects that govern the regioselectivity of EAS reactions, presents detailed protocols for key transformations such as nitration, halogenation, and Friedel-Crafts acylation, and explores the potential for intramolecular cyclization. The guide is structured to deliver not only procedural steps but also the underlying scientific rationale, empowering researchers to make informed decisions in the design and execution of their synthetic strategies.

Introduction to the Substrate and Reaction Class

Electrophilic Aromatic Substitution (EAS) is a cornerstone of organic synthesis, enabling the direct functionalization of aromatic rings.[1][2] The reaction involves the replacement of a hydrogen atom on an aromatic system with an electrophile.[1][3] The substrate, this compound, presents a nuanced case for EAS. It features two distinct substituents whose electronic and steric properties are not synergistic, leading to a competitive landscape for incoming electrophiles. Understanding the directing effects of both the fluoro and the 3-bromopropyl groups is paramount to predicting and controlling reaction outcomes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 24484-55-7 | [4][5] |

| Molecular Formula | C₉H₁₀BrF | [4] |

| Molecular Weight | 217.08 g/mol | [4] |

| Appearance | Colorless Liquid (presumed) | N/A |

| Storage | Sealed in dry, 2-8°C | [4] |

Core Principles: Analysis of Substituent Directing Effects

The regiochemical outcome of an EAS reaction is dictated by the substituents already present on the benzene ring.[1][6] These groups can either activate (increase reaction rate) or deactivate (decrease reaction rate) the ring towards electrophilic attack and will direct the incoming electrophile to specific positions.[6][7]

The Fluoro Substituent: A Deactivating Ortho, Para-Director

Halogens are a unique class of substituents in EAS. The fluorine atom on the ring exhibits two opposing electronic effects:

-

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the ring through the sigma bond network. This effect deactivates the ring, making it less nucleophilic and slower to react than benzene.[8][9]

-

Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system. This resonance effect increases the electron density at the ortho and para positions.[8][10]

While the inductive effect is stronger overall, leading to deactivation, the resonance effect governs the regioselectivity, making the fluoro group an ortho, para-director .[10][11] In this compound, the fluoro group (at C4) directs incoming electrophiles to the C3 and C5 positions (ortho). The para position is already occupied.

The 3-Bromopropyl Substituent: An Activating Ortho, Para-Director